1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by its unique structure, which includes an ethyl group, a propoxyphenoxy group, and a piperazine ring.
Preparation Methods
The synthesis of 1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps:
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Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of the intermediate compounds. For instance, the synthesis may start with the reaction of 3-propoxyphenol with an appropriate alkylating agent to introduce the propoxy group.
- The next step involves the reaction of the intermediate with 1-ethylpiperazine under suitable conditions to form the desired piperazine derivative.
- Finally, the piperazine derivative is reacted with oxalic acid to form the oxalate salt.
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Industrial Production Methods
- Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.
- The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine oxalate undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propoxy groups.
Reduction: Reduction reactions may occur at the piperazine ring, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.
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Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
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Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine oxalate has several scientific research applications:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a reference standard in analytical chemistry for the development of new analytical methods.
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Biology
- The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
- It is used in biochemical assays to investigate enzyme interactions and inhibition.
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Medicine
- The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
- It is studied for its potential use as an anti-inflammatory and analgesic agent.
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Industry
- The compound is used in the development of new materials with specific properties, such as polymers and coatings.
- It is also employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with various receptors and enzymes in the body, leading to its pharmacological effects.
- It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways.
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Pathways Involved
- The compound may influence signal transduction pathways, leading to changes in cellular responses.
- It may also affect gene expression and protein synthesis, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine oxalate can be compared with other similar compounds:
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Similar Compounds
1-Ethyl-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-Ethyl-4-[2-(propylsulfanyl)phenyl]piperazine: This compound contains a propylsulfanyl group instead of a propoxy group.
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Uniqueness
- The unique combination of the ethyl, propoxyphenoxy, and piperazine groups in 1-Ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid contributes to its distinct pharmacological properties.
- The presence of the oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.C2H2O4/c1-3-13-20-16-6-5-7-17(15-16)21-14-12-19-10-8-18(4-2)9-11-19;3-1(4)2(5)6/h5-7,15H,3-4,8-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILZMQNDUFIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN2CCN(CC2)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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